
4-Methyl-3-(trifluoroacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(trifluoroacetamido)benzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoroacetamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl benzoate, followed by reduction to form the corresponding amine. This amine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamido group. Finally, hydrolysis of the ester group yields the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 4-carboxy-3-(trifluoroacetamido)benzoic acid.
Reduction: The reduction of the trifluoroacetamido group yields 4-Methyl-3-amino benzoic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-3-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzoic acid: Lacks the methyl group but has the trifluoromethyl group
Uniqueness
4-Methyl-3-(trifluoroacetamido)benzoic acid is unique due to the presence of both a trifluoroacetamido group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
915094-41-6 |
|---|---|
Formule moléculaire |
C10H8F3NO3 |
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-5-2-3-6(8(15)16)4-7(5)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
Clé InChI |
SXXYVIMVFJXXQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)
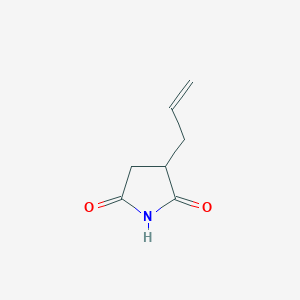

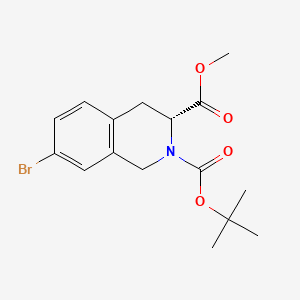
![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
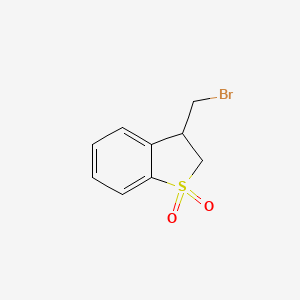
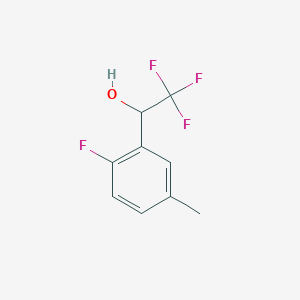
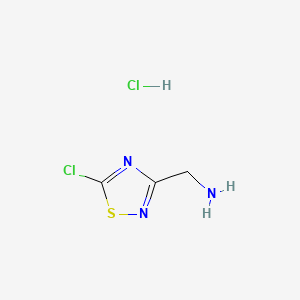
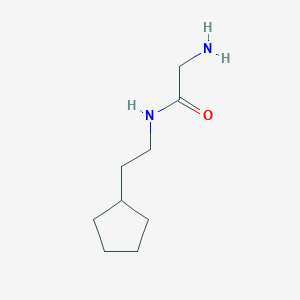
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)
![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
![5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13500608.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
